molecular formula C22H27N7O B6043778 6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine

6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B6043778
M. Wt: 405.5 g/mol
InChI Key: FVZFBHZVIJFBLF-UHFFFAOYSA-N
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Description

6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that features a piperazine ring linked to a triazine core

Mechanism of Action

Target of Action

The primary targets of this compound are the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound interacts with its targets, the α1-ARs, which are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine Similar compounds have shown to have an affinity in the range from 22 nm to 250 nm for α1-ars .

Biochemical Pathways

The activation or blockade of α1-ARs is a major therapeutic approach for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism . The compound, by interacting with α1-ARs, could potentially affect these biochemical pathways.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of the compound influence its bioavailability. In silico docking and molecular dynamics simulations, along with ADME calculations, have been used to identify promising lead compounds . .

Result of Action

The result of the compound’s action would be the modulation of the α1-ARs’ activity, leading to potential therapeutic effects in the treatment of various neurological conditions . The specific molecular and cellular effects would depend on the exact nature of the compound’s interaction with the α1-ARs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps. One common route includes the reaction of 2-methoxyphenylpiperazine with a suitable triazine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like dimethylformamide (DMF) or dichloromethane (DCM) are used to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine is unique due to its specific structural features, such as the combination of a piperazine ring and a triazine core. This unique structure contributes to its distinct pharmacological profile and potential therapeutic applications .

Properties

IUPAC Name

6-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-2-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N7O/c1-16-6-5-7-17(14-16)24-22-26-20(25-21(23)27-22)15-28-10-12-29(13-11-28)18-8-3-4-9-19(18)30-2/h3-9,14H,10-13,15H2,1-2H3,(H3,23,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVZFBHZVIJFBLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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